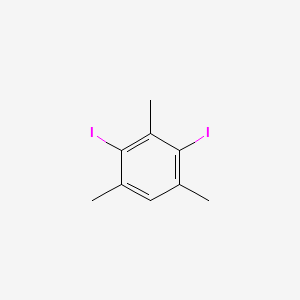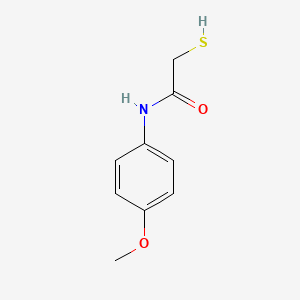
Nipyraclofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nipyraclofen is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which include a pyrazole ring substituted with amino, dichloro, trifluoromethyl, and nitro groups. These substitutions confer specific chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
The synthesis of Nipyraclofen typically involves multiple steps. One common method starts with 2,6-dichloro-4-(trifluoromethyl)aniline as the starting material. This compound undergoes diazotization to form a diazonium salt, which is then reacted with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization to yield the desired pyrazole compound .
Analyse Chemischer Reaktionen
Nipyraclofen undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Nipyraclofen involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-: Known for its use as an insecticide.
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)-: Used in the synthesis of various pharmaceuticals. The uniqueness of Nipyraclofen lies in its specific substitutions, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
99662-11-0 |
|---|---|
Molekularformel |
C10H5Cl2F3N4O2 |
Molekulargewicht |
341.07 g/mol |
IUPAC-Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H5Cl2F3N4O2/c11-5-1-4(10(13,14)15)2-6(12)8(5)18-9(16)7(3-17-18)19(20)21/h1-3H,16H2 |
InChI-Schlüssel |
OVQJTYOXWVHPTA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
Key on ui other cas no. |
99662-11-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)


![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)






